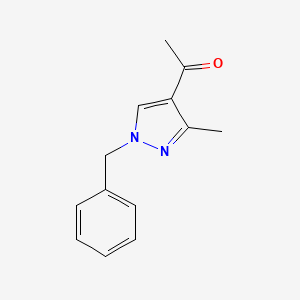
1-(1-benzyl-3-methyl-1H-pyrazol-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Benzyl-3-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group and a methyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl bromide, methylhydrazine, and acetylacetone.
Step-by-Step Synthesis:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(1-benzyl-3-methyl-1H-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone
- 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)ethanone
Uniqueness: 1-(1-Benzyl-3-methyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and methyl groups on the pyrazole ring can lead to distinct interactions with molecular targets compared to other similar compounds.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
1-(1-benzyl-3-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C13H14N2O/c1-10-13(11(2)16)9-15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |
InChI 键 |
PFJSWWMBGXHNDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1C(=O)C)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















